[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride
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Overview
Description
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethyl)-2-fluorophenylmethanol with thionyl chloride (SOCl₂) under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
Chemistry
In chemistry, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential use in drug development. Its unique structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-value products .
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- [4-(Difluoromethyl)phenyl]methanesulfonyl chloride
- [4-Fluoromethylphenyl]methanesulfonyl chloride
- [4-(Difluoromethyl)-2-chlorophenyl]methanesulfonyl chloride
Uniqueness
Compared to similar compounds, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is unique due to the presence of both difluoromethyl and fluorophenyl groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H6ClF3O2S |
---|---|
Molecular Weight |
258.65 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
InChI Key |
FQMQXEWUVDOMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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